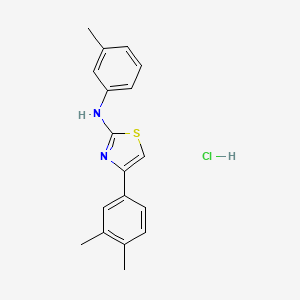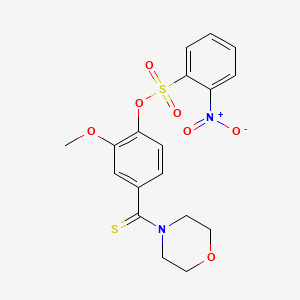
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate, also known as Mor-Nu, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play important roles in cellular signaling pathways.
作用机制
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate inhibits PTPs by covalently binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrates, leading to the accumulation of phosphorylated proteins and altered cellular signaling pathways. The covalent binding of this compound to PTPs is irreversible, making it a potent and long-lasting inhibitor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific PTPs that are inhibited. In general, this compound can modulate cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting PTPs involved in the regulation of inflammation. In addition, this compound has been used to study the role of PTPs in cancer, diabetes, and other diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate in lab experiments is its potency and specificity for PTPs. This compound is a potent inhibitor of PTPs, making it a valuable tool for studying the role of these enzymes in cellular signaling pathways. However, the irreversible binding of this compound to PTPs can also be a limitation, as it can lead to long-lasting effects on cellular signaling pathways. In addition, the multi-step synthesis of this compound can be time-consuming and requires careful handling of the reagents and reaction conditions.
未来方向
There are several future directions for the use of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate in scientific research. One area of interest is the development of more potent and specific PTP inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other inhibitors or drugs to modulate cellular signaling pathways. Finally, the role of PTPs in disease states such as cancer and diabetes continues to be an area of active research, and this compound will likely play a key role in these studies.
合成方法
The synthesis of 2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate involves the reaction of 2-methoxy-4-(4-morpholinyl)phenol with carbon disulfide to form 2-methoxy-4-(4-morpholinylcarbonothioyl)phenol. This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride to form the final product, this compound. The synthesis of this compound is a multi-step process that requires careful handling of the reagents and reaction conditions.
科学研究应用
2-methoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has been used extensively in scientific research as a tool to study the role of PTPs in cellular signaling pathways. PTPs are involved in the regulation of a wide range of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PTPs, this compound can modulate these processes and provide insights into their underlying mechanisms. This compound has also been used to study the role of PTPs in cancer, diabetes, and other diseases.
属性
IUPAC Name |
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S2/c1-25-16-12-13(18(28)19-8-10-26-11-9-19)6-7-15(16)27-29(23,24)17-5-3-2-4-14(17)20(21)22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDCMNUEFXIVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
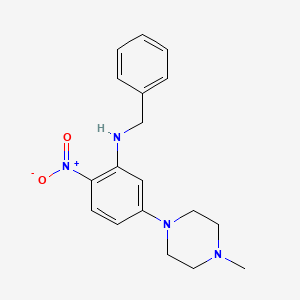
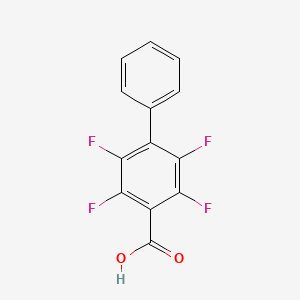
![(1-{[1-(2-chloro-4,5-difluorobenzoyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5082475.png)

![4-bromo-2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5082485.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanamide](/img/structure/B5082510.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~,N~1~-diethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5082517.png)
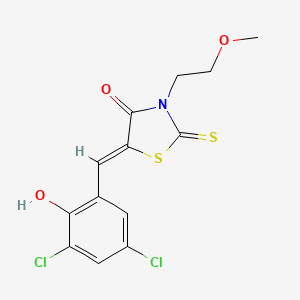
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]acetamide](/img/structure/B5082534.png)

![1-[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5082546.png)
![1-(1-adamantyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5082558.png)
